2-Hydroxy-4-phenyl-nicotinonitrile, also known by its IUPAC name 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, is a chemical compound with the molecular formula C12H8N2O. It is classified as a nicotinonitrile derivative and features a unique structure that combines a hydroxyl group and a phenyl ring attached to the nicotinonitrile core. This compound is recognized for its distinct chemical and biological properties, making it significant in various research applications .
The synthesis of 2-Hydroxy-4-phenyl-nicotinonitrile typically involves multi-step processes. A common method utilized is the Dimroth rearrangement, which entails the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate. This method allows for the formation of the desired compound through careful manipulation of reaction conditions.
The molecular structure of 2-Hydroxy-4-phenyl-nicotinonitrile can be described as follows:
The compound's structure can be represented as follows:
This structure imparts unique reactivity and interaction potential with biological targets .
2-Hydroxy-4-phenyl-nicotinonitrile is involved in various chemical reactions, showcasing its versatility in synthetic chemistry:
These reactions are critical for synthesizing more complex organic molecules and exploring the compound's potential biological activities .
The mechanism of action for 2-Hydroxy-4-phenyl-nicotinonitrile involves its interaction with specific molecular targets, which may include enzymes or receptors within biological systems. The derivatives of this compound can modulate the activity of these targets, leading to therapeutic effects.
Research indicates that the interactions depend on the specific derivative being studied, with ongoing investigations into its potential as an antiviral, anti-inflammatory, and anticancer agent . The exact pathways remain an area of active research.
These properties are essential for understanding how this compound behaves under various conditions and its suitability for different applications .
2-Hydroxy-4-phenyl-nicotinonitrile has several important applications across various fields:
Nicotinonitrile derivatives represent a privileged scaffold in pharmaceutical development due to their structural versatility and broad-spectrum bioactivity. These nitrogen-containing heterocycles exhibit improved metabolic stability, enhanced cellular permeability, and optimized protein-binding characteristics compared to simpler aromatic systems [3]. The pyridine core—fundamental to nicotinonitrile chemistry—features prominently in >95 FDA-approved drugs, spanning therapeutic areas from infectious diseases to oncology [3]. Notable examples include:
Table 1: Therapeutic Applications of Representative Nicotinonitrile Derivatives
Compound | Therapeutic Area | Biological Target |
---|---|---|
Isoniazid | Infectious Diseases | Mycolic acid synthesis |
Crizotinib | Oncology | ALK tyrosine kinase |
Nifedipine | Cardiovascular | L-type calcium channels |
Delavirdine | Antiviral | HIV-1 reverse transcriptase |
2-Hydroxy-4-phenyl-nicotinonitrile (CAS# 14045-37-5) exemplifies this pharmacophoric template, serving as a synthetic precursor for bioactive molecules targeting tubulin polymerization, kinase inhibition, and protein-binding modulation [5] [6]. Its commercial availability through specialized suppliers like EOS Med Chem underscores its importance in drug discovery pipelines [5].
This compound (C₁₂H₈N₂O, MW 196.2 g/mol) exhibits distinctive physicochemical properties that govern its biomolecular interactions:
Table 2: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 228–231°C | Experimental (methanol solv.) |
Predicted pKa | 8.55 ± 0.10 | Computational modeling |
LogP | 2.1 (estimated) | Quantitative structure-property relationship (QSPR) |
Hydrogen Bond Acceptors | 3 | Molecular descriptor analysis |
The molecule’s bioactivity arises from three critical structural features:
Biophysical studies confirm moderate binding affinity (Kb ~105 M−1) with serum albumins via combined static/dynamic quenching mechanisms [1]. Molecular docking reveals preferential occupation of subdomain IIA in human serum albumin, with the phenyl ring engaged in π-π stacking with Trp214 and the nitrile forming polar contacts with Lys199 [1].
Table 3: Documented Biomolecular Interactions
Target | Binding Affinity | Key Interactions |
---|---|---|
Bovine Serum Albumin | Kb = 1.8 × 10⁵ M⁻¹ | Hydrophobic pocket penetration, Trp fluorescence quenching |
Jak2 Kinase (in silico) | ΔG = −9.2 kcal/mol | H-bonding with Leu932, van der Waals with Gly993 |
Tubulin (analogues) | IC₅₀ = 30–310 nM | Colchicine site occupation, β-tubulin depolymerization |
Contemporary research prioritizes three innovative directions:
A. Tubulin-Targeting Anticancer Agents
Structural hybridization strategies have yielded 4,6-diphenyl-2-(1
Table 4: Cytotoxicity of Selected Nicotinonitrile Analogues
Compound | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |
---|---|---|---|
6a | 0.030 | 0.042 | 0.037 |
6b | 0.12 | 0.15 | 0.21 |
6d | 0.31 | 0.28 | 0.24 |
Combretastatin A-4 | 0.040 | 0.052 | 0.049 |
B. Synthetic Accessibility Challenges
Despite promising bioactivity, practical limitations persist:
Fragment-based drug design offers solutions by incorporating the core into "privileged scaffolds" like imidazo[1,2-
C. Underexplored Therapeutic Applications
Significant knowledge gaps exist in:
Table 5: Key Research Gaps and Recommended Approaches
Research Gap | Recommended Approach | Expected Impact |
---|---|---|
Kinase selectivity profiling | High-throughput kinome screening (≥200 kinases) | Identify oncology-relevant targets |
Oral bioavailability optimization | Prodrug synthesis (e.g., phosphate esters) | Improve aqueous solubility |
Hybrid scaffold development | Molecular fusion with combretastatin or stilbene | Enhance tubulin binding affinity |
The scaffold’s "chemical evolvability" – evidenced by successful derivatization at C-2 (hydroxyl), C-4 (phenyl), and C-6 positions – positions it as a versatile template for addressing these gaps through rational drug design [6] [7].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: